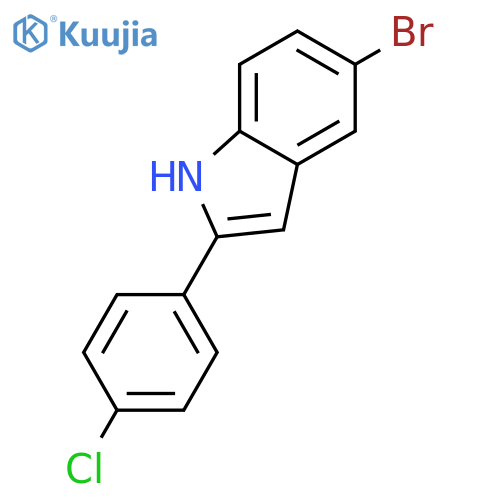

Cas no 881040-30-8 (5-Bromo-2-(4-chlorophenyl)-1h-indole)

881040-30-8 structure

商品名:5-Bromo-2-(4-chlorophenyl)-1h-indole

CAS番号:881040-30-8

MF:C14H9BrClN

メガワット:306.584961652756

MDL:MFCD04966828

CID:2626155

PubChem ID:4714995

5-Bromo-2-(4-chlorophenyl)-1h-indole 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(4-chlorophenyl)-1h-indole

- NAIYVMRIKUGKNC-UHFFFAOYSA-N

- DTXSID901291554

- BBL020621

- 881040-30-8

- DB-088296

- AKOS001476145

- STK893311

- BS-32983

- SCHEMBL2243728

- MFCD04966828

-

- MDL: MFCD04966828

- インチ: InChI=1S/C14H9BrClN/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8,17H

- InChIKey: NAIYVMRIKUGKNC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 304.96069Da

- どういたいしつりょう: 304.96069Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5

- トポロジー分子極性表面積: 15.8Ų

5-Bromo-2-(4-chlorophenyl)-1h-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB382687-5g |

5-Bromo-2-(4-chlorophenyl)-1H-indole; . |

881040-30-8 | 5g |

€594.50 | 2025-02-19 | ||

| TRC | B684228-100mg |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B684228-250mg |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 250mg |

$ 110.00 | 2023-04-18 | ||

| Chemenu | CM233060-1g |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 95% | 1g |

$373 | 2021-08-04 | |

| abcr | AB382687-1 g |

5-Bromo-2-(4-chlorophenyl)-1H-indole |

881040-30-8 | 1g |

€246.00 | 2023-05-19 | ||

| abcr | AB382687-5 g |

5-Bromo-2-(4-chlorophenyl)-1H-indole |

881040-30-8 | 5g |

€594.50 | 2023-05-19 | ||

| Matrix Scientific | 205162-5g |

5-Bromo-2-(4-chlorophenyl)-1H-indole |

881040-30-8 | 5g |

$488.00 | 2023-09-09 | ||

| Chemenu | CM233060-5g |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 95% | 5g |

$407 | 2023-02-01 | |

| A2B Chem LLC | AI58898-5g |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 95% | 5g |

$364.00 | 2024-04-19 | |

| A2B Chem LLC | AI58898-1g |

5-Bromo-2-(4-chlorophenyl)-1h-indole |

881040-30-8 | 95% | 1g |

$142.00 | 2024-04-19 |

5-Bromo-2-(4-chlorophenyl)-1h-indole 関連文献

-

Shuling Yu,Kun Hu,Julin Gong,Linjun Qi,Jianghe Zhu,Yetong Zhang,Tianxing Cheng,Jiuxi Chen Org. Biomol. Chem. 2017 15 4300

-

Malose J. Mphahlele,Mmakwena M. Mmonwa Org. Biomol. Chem. 2019 17 2204

881040-30-8 (5-Bromo-2-(4-chlorophenyl)-1h-indole) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 42464-96-0(NNMTi)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:881040-30-8)5-Bromo-2-(4-chlorophenyl)-1h-indole

清らかである:99%

はかる:5g

価格 ($):370.0